Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of a fluorine atom and a hydroxyl group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C11H9FO3S |
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Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
LFXFJZOOVHWOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)F)O |
Origin of Product |
United States |
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